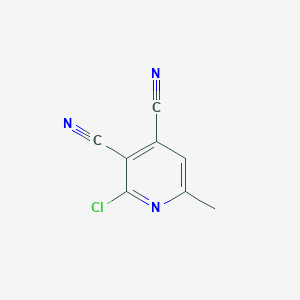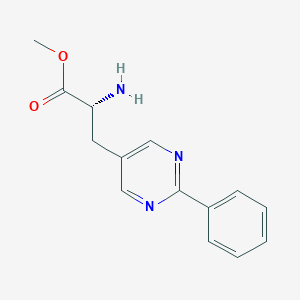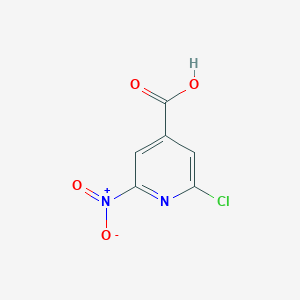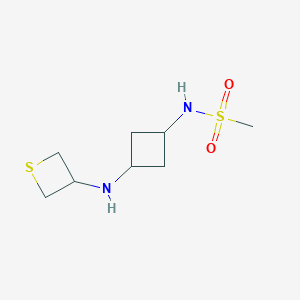
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is a synthetic organic compound with the molecular formula C23H23NO3 It is a derivative of phenylalanine, an amino acid, and features a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the protection of the amino group of phenylalanine, followed by benzylation of the hydroxyl group on the aromatic ring. The final step involves esterification to form the benzyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of protecting groups and selective reactions, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemicals
Mecanismo De Acción
The mechanism of action of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ester group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can undergo hydrolysis to release the active amino acid derivative, which can then interact with its target .
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: The parent amino acid from which Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is derived.
Tyrosine: Another amino acid with a similar aromatic structure.
Benzyl esters: Compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its combination of a benzyl ester group and an amino acid backbone. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds may not .
Propiedades
Fórmula molecular |
C23H23NO3 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2 |
Clave InChI |
UCRXQUVKDMVBBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)





![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)






